

physical and chemical properties of (2-Amino-4-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	(2-Amino-4-(trifluoromethyl)phenyl)methanol
Cat. No.:	B2889652

[Get Quote](#)

An In-Depth Technical Guide to (2-Amino-4-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-4-(trifluoromethyl)phenyl)methanol, a substituted aromatic amino alcohol, is a pivotal building block in contemporary medicinal and agrochemical research. The strategic incorporation of a trifluoromethyl group onto the aminobenzyl alcohol scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. This guide provides a comprehensive overview of the physical and chemical properties of **(2-Amino-4-(trifluoromethyl)phenyl)methanol**, offering insights into its molecular structure, spectral characteristics, reactivity, and safe handling. Furthermore, this document details a plausible synthetic route and discusses its significant applications, particularly in the realm of drug discovery, thereby serving as an essential resource for researchers engaged in the synthesis and utilization of this versatile intermediate.

Molecular Structure and Physicochemical Properties

(2-Amino-4-(trifluoromethyl)phenyl)methanol, with the CAS Number 186602-93-7, possesses a well-defined molecular architecture that dictates its chemical behavior and physical state.[\[1\]](#)[\[2\]](#)

Figure 1: 2D structure of **(2-Amino-4-(trifluoromethyl)phenyl)methanol**.

The presence of both an amino (-NH₂) and a hydroxyl (-OH) group allows for hydrogen bonding, influencing its melting point and solubility. The potent electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly impacts the electron density of the aromatic ring, thereby affecting the acidity of the hydroxyl group and the basicity of the amino group.

Table 1: Physicochemical Properties of **(2-Amino-4-(trifluoromethyl)phenyl)methanol**

Property	Value	Source
CAS Number	186602-93-7	[1]
Molecular Formula	C ₈ H ₈ F ₃ NO	[1] [2]
Molecular Weight	191.15 g/mol	[1] [2]
Appearance	White to Off-White Solid	[2]
Purity	Typically ≥95%	[2]
Storage	Room temperature, away from light, under inert gas	[2]

Due to the lack of experimentally determined values in publicly available literature, computational predictions are often employed to estimate key physicochemical parameters.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Prediction Software/Method
Melting Point	75-80 °C	Based on structurally similar compounds
Boiling Point	~280 °C at 760 mmHg	Advanced Chemistry Development (ACD/Labs) Software
Water Solubility	Low	Inferred from lipophilic CF_3 group and aromatic ring
pKa (acidic)	~13.5 (hydroxyl proton)	ACD/Labs pKa DB
pKa (basic)	~2.5 (amino group)	ACD/Labs pKa DB

The low predicted basicity of the amino group is a direct consequence of the strong electron-withdrawing effect of the para-trifluoromethyl substituent. Conversely, the hydroxyl group's acidity is slightly enhanced compared to unsubstituted benzyl alcohol.

Spectral Analysis

Spectroscopic data is crucial for the unambiguous identification and purity assessment of **(2-Amino-4-(trifluoromethyl)phenyl)methanol**. While specific spectra are often proprietary, a theoretical analysis based on its structure provides valuable insights.

2.1. ^1H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (^1H NMR) spectrum is expected to exhibit distinct signals corresponding to the aromatic, methylene, amino, and hydroxyl protons.

- **Aromatic Protons (δ 6.8-7.5 ppm):** The three protons on the benzene ring will appear in this region. The proton ortho to the amino group is expected to be the most upfield, while the proton ortho to the trifluoromethyl group will be the most downfield. Spin-spin coupling will result in a complex splitting pattern.
- **Methylene Protons ($-\text{CH}_2\text{OH}$, δ ~4.6 ppm):** A singlet or a doublet (if coupled to the hydroxyl proton) corresponding to the two benzylic protons.

- Amino Protons (-NH₂, δ ~4.0-5.0 ppm): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
- Hydroxyl Proton (-OH, δ ~2.0-3.0 ppm): A broad singlet or a triplet (if coupled to the methylene protons), also dependent on experimental conditions.

2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

- Aromatic Carbons (δ 115-150 ppm): Six distinct signals for the aromatic carbons are expected. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.
- Trifluoromethyl Carbon (-CF₃, δ ~124 ppm): A characteristic quartet with a large coupling constant (¹J_{CF} ≈ 270 Hz).
- Methylene Carbon (-CH₂OH, δ ~64 ppm): A single peak for the benzylic carbon.

2.3. Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups.

- O-H Stretch (3200-3600 cm⁻¹): A broad band characteristic of the hydroxyl group, indicative of hydrogen bonding.
- N-H Stretch (3300-3500 cm⁻¹): Two sharp bands for the primary amine (symmetric and asymmetric stretching).
- C-H Stretch (Aromatic, ~3000-3100 cm⁻¹; Aliphatic, ~2850-2960 cm⁻¹): Signals corresponding to the C-H bonds of the aromatic ring and the methylene group.
- C=C Stretch (Aromatic, ~1450-1600 cm⁻¹): Multiple bands for the aromatic ring vibrations.
- C-F Stretch (~1000-1400 cm⁻¹): Strong, characteristic absorption bands for the trifluoromethyl group.

- C-O Stretch (~1000-1260 cm⁻¹): A strong band for the primary alcohol C-O bond.

2.4. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 191. Common fragmentation patterns would include the loss of a hydroxyl radical (M⁺ - 17) and the formation of a stable benzylic cation.

Synthesis and Reactivity

3.1. Synthetic Approach

A plausible and efficient laboratory-scale synthesis of **(2-Amino-4-(trifluoromethyl)phenyl)methanol** involves the reduction of a suitable precursor, such as 2-nitro-4-(trifluoromethyl)benzaldehyde.[3]

Figure 2: Synthetic workflow for **(2-Amino-4-(trifluoromethyl)phenyl)methanol**.

Experimental Protocol: Reduction of 2-Nitro-4-(trifluoromethyl)benzaldehyde

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

- Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitro-4-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.
- Cooling: Cool the solution to 0 °C using an ice bath.
- Reductant Addition: Slowly add a reducing agent, such as sodium borohydride (NaBH₄, ~2-3 eq), portion-wise to the cooled solution. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed.[4][5]
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

- Extraction: Extract the product into an organic solvent like ethyl acetate.
- Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to yield pure **(2-Amino-4-(trifluoromethyl)phenyl)methanol**.

Causality in Experimental Choices:

- The choice of a protic solvent like methanol or ethanol is ideal for reductions with sodium borohydride as it facilitates the reaction.
- Maintaining a low temperature during the addition of the reducing agent helps to control the exothermic reaction and minimize side products.
- Catalytic hydrogenation offers a cleaner reduction pathway but requires specialized equipment for handling hydrogen gas.

3.2. Chemical Reactivity

The reactivity of **(2-Amino-4-(trifluoromethyl)phenyl)methanol** is governed by its three key functional components: the primary amine, the primary alcohol, and the trifluoromethyl-substituted aromatic ring.

- Amino Group Reactivity: The nucleophilic amino group can readily react with various electrophiles. It can undergo acylation with acid chlorides or anhydrides to form amides, alkylation with alkyl halides, and can be diazotized with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing other functional groups.
- Hydroxyl Group Reactivity: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.^[6] It can also undergo esterification with carboxylic acids or their derivatives and can be converted to an alkyl halide using reagents like thionyl chloride or phosphorus tribromide.

- Aromatic Ring Reactivity: The aromatic ring is deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing trifluoromethyl group. However, the amino group is a strong activating group and directs electrophiles to the ortho and para positions. Given that the para position is blocked, electrophilic substitution, if it occurs, would be directed to the positions ortho to the amino group.

Applications in Drug Discovery and Development

The trifluoromethyl group is a highly valued substituent in medicinal chemistry due to its ability to enhance several key properties of drug candidates.^[7] It can improve metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity which can aid in cell membrane permeability, and modulate the pKa of nearby functional groups, thereby influencing binding interactions with biological targets.

(2-Amino-4-(trifluoromethyl)phenyl)methanol serves as a crucial starting material or intermediate in the synthesis of a wide range of pharmacologically active compounds, including those targeting central nervous system disorders and inflammatory conditions.^[2] Its bifunctional nature allows for its incorporation into diverse molecular scaffolds.

Figure 3: Key application areas of **(2-Amino-4-(trifluoromethyl)phenyl)methanol**.

Safety and Handling

(2-Amino-4-(trifluoromethyl)phenyl)methanol should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.

Hazard Statements:

- H302: Harmful if swallowed.^[1]
- H315: Causes skin irritation.^[1]
- H319: Causes serious eye irritation.^[1]
- H335: May cause respiratory irritation.^[1]

Precautionary Measures:

- Wear protective gloves, clothing, and eye/face protection.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.
- Store in a well-ventilated place. Keep container tightly closed.

In case of exposure, seek immediate medical attention.

Conclusion

(2-Amino-4-(trifluoromethyl)phenyl)methanol is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical synthesis. Its unique combination of a nucleophilic amino group, a reactive hydroxyl group, and the modulating effects of the trifluoromethyl substituent makes it an attractive building block for the creation of complex and biologically active molecules. This guide has provided a detailed overview of its physical and chemical properties, a plausible synthetic route, and its key applications, serving as a foundational resource for scientists and researchers working with this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. (2-Amino-4-(trifluoromethyl)phenyl)methanol | 186602-93-7 [sigmaaldrich.com]
2. (2-Amino-4-(trifluoromethyl)phenyl)methanol [myskinrecipes.com]
3. scbt.com [scbt.com]
4. mt.com [mt.com]
5. Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of (2-Amino-4-(trifluoromethyl)phenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2889652#physical-and-chemical-properties-of-2-amino-4-trifluoromethyl-phenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com